molecular formula C31H42N3+ B1195491 Ethyl Violet cation CAS No. 25275-06-3

Ethyl Violet cation

Cat. No. B1195491
CAS RN: 25275-06-3
M. Wt: 456.7 g/mol
InChI Key: VYYRJGKHDDYUGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl violet cation is an iminium ion that is the cationic component of the histological dye 'ethyl violet'. It has a role as a fluorochrome and a histological dye.

Scientific Research Applications

1. Photocatalytic Activity Modification

Ethyl Violet (EV) has been studied for its photocatalytic decoloration in the presence of TiO2 and β-Cyclodextrin (β-CD), showing enhanced efficiency under UV-A light irradiation. This has implications for environmental applications, particularly in wastewater treatment and pollution control (Velusamy et al., 2012).

2. Electrochemical Properties

EV's electrochemical properties have been examined using modified glassy carbon electrodes, revealing its potential for developing sensitive electrochemical sensors. This can have applications in various analytical and diagnostic tools (Song et al., 2009).

3. Photocatalytic Degradation Enhancement

A study on enhancing the photocatalytic degradation of EV using visible light in the presence of a specific upconversion luminescence agent shows potential for improving the efficiency of photocatalytic processes under visible light conditions. This is especially relevant for solar energy utilization and environmental remediation (Wang et al., 2006).

4. Indirect Laser-Induced Fluorescence Detection

EV has been used in indirect laser-induced fluorescence detection in capillary electrophoretic separations, demonstrating its utility in enhancing detection limits in analytical chemistry (Melanson et al., 2001).

5. Interaction with Nucleic Acids

The interaction between EV and nucleic acids has been investigated, indicating the potential of EV in nucleic acid analysis and its quantitative determination. This application is relevant in molecular biology and genetics (Liu et al., 2009).

6. Kinetic, Isotherm, and Thermodynamic Studies

Ethyl violet's adsorption on used black tea leaves has been characterized, providing insights into low-cost and efficient methods for removing pollutants from wastewater, a critical aspect of environmental management (Ahmed et al., 2021).

properties

CAS RN

25275-06-3

Product Name

Ethyl Violet cation

Molecular Formula

C31H42N3+

Molecular Weight

456.7 g/mol

IUPAC Name

[4-[bis[4-(diethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium

InChI

InChI=1S/C31H42N3/c1-7-32(8-2)28-19-13-25(14-20-28)31(26-15-21-29(22-16-26)33(9-3)10-4)27-17-23-30(24-18-27)34(11-5)12-6/h13-24H,7-12H2,1-6H3/q+1

InChI Key

VYYRJGKHDDYUGK-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=C(C=C3)N(CC)CC

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=C(C=C3)N(CC)CC

Other CAS RN

47743-68-0
25275-06-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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